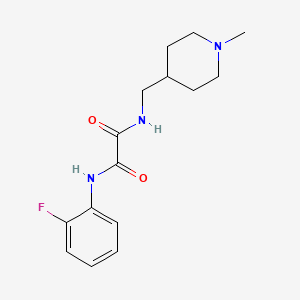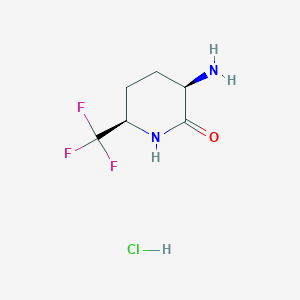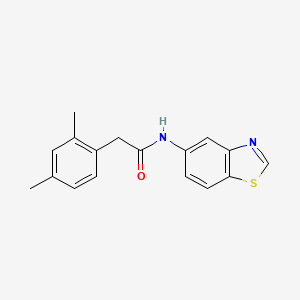
N-(1,3-benzothiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzothiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide typically involves the reaction of 1,3-benzothiazole derivatives with 2,4-dimethylphenylacetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.
化学反应分析
Types of Reactions
N-(1,3-benzothiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, N-(1,3-benzothiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide is studied for its potential as a building block for more complex molecules
Biology
In biological research, benzothiazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be explored for its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound could be studied for its potential as a drug candidate. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, benzothiazole derivatives are used as intermediates in the production of dyes, pigments, and rubber chemicals. This compound could find similar uses in these industries.
作用机制
The mechanism of action of N-(1,3-benzothiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Benzothiazole: A parent compound with a wide range of biological activities.
2-(2,4-Dimethylphenyl)acetamide: A related compound with potential biological activity.
N-(1,3-Benzothiazol-2-yl)acetamide: Another benzothiazole derivative with similar properties.
Uniqueness
N-(1,3-benzothiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide is unique due to the specific substitution pattern on the benzothiazole ring and the presence of the 2,4-dimethylphenyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
属性
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-3-4-13(12(2)7-11)8-17(20)19-14-5-6-16-15(9-14)18-10-21-16/h3-7,9-10H,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQPQBIMVMNEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2930279.png)
![2-benzamido-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2930280.png)
![5-((3,3-diphenylpropyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930281.png)
![2,4,6-trimethyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2930287.png)
![(1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate](/img/structure/B2930289.png)
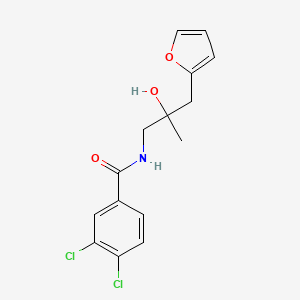

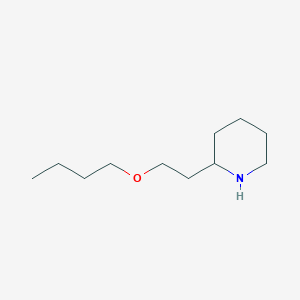
![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/new.no-structure.jpg)
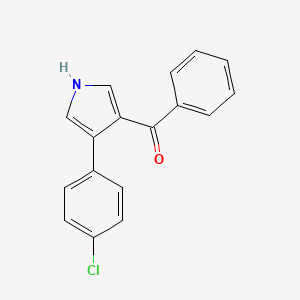
![2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2930296.png)
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-4,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2930297.png)
